molecular formula C15H10F4O B1327934 3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-94-1

3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327934
CAS No.: 898777-94-1
M. Wt: 282.23 g/mol
InChI Key: KLBQBXGRTWHYOW-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Scientific Research Applications

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Future Directions

The future directions for “3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” would depend on the specific field of study or application. For instance, in the field of organic synthesis, it could be used to develop new synthetic methods or in the synthesis of novel organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable fluorinated ketone precursor under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluoroaniline
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

3’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific arrangement of fluorine atoms and the presence of a ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBQBXGRTWHYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645009
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-94-1
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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